Cas no 1025810-89-2 (2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione)
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 2-(((4-((HYDROXYIMINO)ETHYL)PHENYL)AMINO)METHYLENE)INDANE-1,3-DIONE
- 1H-Indene-1,3(2H)-dione, 2-[[[4-[(4E)-1-(hydroxyimino)ethyl]phenyl]amino]methylene]-
- 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione
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- MDL: MFCD00170297
- Inchi: 1S/C18H14N2O3/c1-11(20-23)12-6-8-13(9-7-12)19-10-16-17(21)14-4-2-3-5-15(14)18(16)22/h2-10,21,23H,1H3/b19-10+,20-11+
- InChI Key: MKIMGAMNWZLSNF-ROUMAOROSA-N
- SMILES: OC1=C(/C=N/C2C=CC(/C(/C)=N/O)=CC=2)C(C2C=CC=CC=21)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 557
- XLogP3: 2.7
- Topological Polar Surface Area: 82.2
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB160197-1 g |
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione |
1025810-89-2 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB160197-5 g |
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione |
1025810-89-2 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB160197-10 g |
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione |
1025810-89-2 | 10 g |
€482.50 | 2023-07-20 | ||
| abcr | AB160197-1g |
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione; . |
1025810-89-2 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB160197-5g |
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione; . |
1025810-89-2 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB160197-10g |
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione; . |
1025810-89-2 | 10g |
€482.50 | 2024-06-10 |
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione Suppliers
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione
2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione
The compound 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione, identified by the CAS number 1025810-89-2, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of indanediones, which are known for their versatile applications in drug design and materials science. The structure of this molecule features a central indane-1,3-dione core, which is a bicyclic system with two ketone groups. Attached to this core is a substituted phenyl group, which introduces additional functional groups that enhance the molecule's reactivity and biological activity.
The synthesis of 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of this compound, improving both yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the indanedione framework while maintaining high stereochemical control.
In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been studied as a potential lead compound for the development of new drugs targeting various diseases. The hydroxyimino group present in the molecule is particularly interesting due to its ability to form hydrogen bonds, which can enhance bioavailability and binding affinity to target proteins. Recent studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.
Beyond pharmacology, 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione has also been explored for its potential in materials science. Its rigid bicyclic structure and conjugated system make it a candidate for use in organic electronics. Researchers have investigated its properties as a component in organic light-emitting diodes (OLEDs), where it could serve as an electron transport layer due to its high electron affinity.
The environmental impact of this compound is another area of interest. While it is not classified as a hazardous chemical under current regulations, its persistence and bioaccumulation potential need to be carefully assessed. Recent studies have focused on understanding its degradation pathways under various environmental conditions, such as photodegradation and microbial decomposition. These studies aim to ensure that any industrial applications of this compound are sustainable and environmentally friendly.
In conclusion, 2-(((4-((Hydroxyimino)ethyl)phenyl)amino)methylene)indane-1,3-dione (CAS No. 1025810-89-2) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for researchers exploring new drug candidates and advanced materials. As ongoing research continues to uncover its full potential, this compound is poised to play a significant role in both academic and industrial settings.
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